Product packaging for Gusanlung D(Cat. No.:)

Gusanlung D

Cat. No.: B1247084
M. Wt: 293.3 g/mol
InChI Key: PUJMLVRTJXBOER-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gusanlung D is a natural protoberberine alkaloid first isolated from the woody rattan Arcangelisia gusanlung (Menispermaceae), a plant used in traditional Chinese medicine . It holds significant interest in natural product chemistry as the first known natural 8-oxotetrahydroprotoberberine alkaloid with an unoxygenated ring D . The compound has a molecular formula of C18H15NO3 and a molecular weight of 293.3 g/mol . A key area of research surrounding this compound involves resolving uncertainties about its precise structure, as comparative studies have noted significant discrepancies between the NMR spectral data (both 1H and 13C) of the natural isolate and various synthetic versions . Consequently, this compound serves as an important chemical reference standard for the structural elucidation and total synthesis of complex plant alkaloids . Synthetic (±)-Gusanlung A and (±)-Gusanlung D have been tested and found to be inactive against Staphylococcus aureus , Escherichia coli , and Candida albicans . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15NO3 B1247084 Gusanlung D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

(1S)-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15,17,19-hexaen-14-one

InChI

InChI=1S/C18H15NO3/c20-18-13-4-2-1-3-11(13)7-15-14-9-17-16(21-10-22-17)8-12(14)5-6-19(15)18/h1-4,8-9,15H,5-7,10H2/t15-/m0/s1

InChI Key

PUJMLVRTJXBOER-HNNXBMFYSA-N

Isomeric SMILES

C1CN2[C@@H](CC3=CC=CC=C3C2=O)C4=CC5=C(C=C41)OCO5

Canonical SMILES

C1CN2C(CC3=CC=CC=C3C2=O)C4=CC5=C(C=C41)OCO5

Synonyms

gusanlung D

Origin of Product

United States

Chemical Synthesis and Structural Elucidation of Gusanlung D

Strategies for De Novo Chemical Synthesis of (±)-Gusanlung D and its Stereoisomers

The unique structure of Gusanlung D has prompted the development of several de novo synthetic strategies. ncl.res.in These approaches aim to construct the molecule from simple, readily available starting materials. wikipedia.org

Radical Cyclization Approaches in this compound Synthesis

One of the key strategies employed in the total synthesis of (±)-Gusanlung D involves radical cyclization. researchgate.net This method has been used to create the tetracyclic core of the molecule from 2-aroyl-1-methylenetetrahydroisoquinolines. researchgate.netresearchgate.net This approach, while successful in producing the target molecule, has also highlighted the discrepancies in spectral data when compared to the natural isolate. researchgate.net An attempted intramolecular radical cyclization of a specific precursor using standard conditions (AIBN-Bu3SnH) did not yield (±)-Gusanlung D. ncl.res.in

Regioselective Reductive Dehydration Pathways for this compound Precursors

A facile synthesis of the proposed structures of (±)-Gusanlung D and its isomer, (±)-isothis compound, has been achieved through the regioselective reductive dehydration of the corresponding homophthalimides. thieme-connect.comresearchgate.net This key step is followed by intramolecular cyclization to yield the final products. thieme-connect.comthieme-connect.com The starting materials for this pathway include homopiperonylamine or phenethylamine, which are reacted with homophthalic anhydride (B1165640) or 3,4-methylenedioxyhomophthalic acid. thieme-connect.comresearchgate.net

Intramolecular Acid-Catalyzed and Radical Cyclization in this compound Construction

Following the regioselective reductive dehydration of homophthalimide precursors, both intramolecular acid-catalyzed and radical-induced cyclizations have been successfully utilized to construct the tetracyclic skeleton of this compound. thieme-connect.comthieme-connect.comncl.res.in These methods provide alternative pathways to finalize the core structure of the alkaloid. thieme-connect.com

Intramolecular Heck Coupling Reactions in Analogs of this compound Synthesis

The intramolecular Heck reaction, a palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule, has been instrumental in synthesizing analogs of this compound. researchgate.netwikipedia.org Specifically, dehydrothis compound and dehydroisothis compound were synthesized from ortho-halogenated homophthalimides. thieme-connect.comthieme-connect.com This process involves a regioselective reductive dehydration followed by the key intramolecular Heck coupling step. thieme-connect.comthieme-connect.comresearchgate.net This methodology has proven effective for creating various cyclic compounds. wikipedia.org

Asymmetric Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound, which are non-superimposable mirror images of each other, has been a focus of research. acs.orgnih.govwikipedia.org Asymmetric synthesis aims to produce a single, desired stereoisomer. wikipedia.orglibretexts.org To date, one asymmetric synthesis of this compound has been reported, contributing to the understanding of its chiral nature. ncl.res.in The synthesis of all four stereoisomers of related compounds has been crucial in assigning the stereochemistry of naturally isolated isomers. mdpi.com

Challenges in Structural Assignment and Elucidation of Natural this compound

Table 1: Synthetic Approaches to this compound and its Analogs

Synthesis Type Key Reaction Precursors Products Reference
Racemic Synthesis Radical Cyclization 2-aroyl-1-methylenetetrahydroisoquinolines (±)-Gusanlung D researchgate.netresearchgate.net
Racemic Synthesis Regioselective Reductive Dehydration followed by Acid-Catalyzed or Radical Cyclization Homopiperonylamine/Phenethylamine and Homophthalic anhydride/3,4-methylenedioxyhomophthalic acid (±)-Gusanlung D, (±)-Isothis compound thieme-connect.comresearchgate.net
Analog Synthesis Intramolecular Heck Coupling ortho-halogenated homophthalimides Dehydrothis compound, Dehydroisothis compound thieme-connect.comthieme-connect.comresearchgate.net

Table 2: Comparison of Spectroscopic Data for Natural and Synthetic this compound

Compound ¹³C NMR Chemical Shift (C-13) Source Reference
Natural (-)-Gusanlung D 112.4 ppm Acangelisia gusanlung

Discrepancies Between Spectral Data of Natural and Synthetic this compound

Following the initial isolation and structural proposal of (-)-Gusanlung D based on spectral data analysis, several research groups undertook its total synthesis. researchgate.net However, these synthetic endeavors revealed significant and consistent discrepancies between the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of the synthetic (±)-Gusanlung D and the data reported for the naturally occurring compound. researchgate.netthieme-connect.com

These inconsistencies were observed across multiple independent syntheses. researchgate.net For instance, a comparison of the ¹H-NMR data showed notable differences in the chemical shifts for various protons between the natural and synthetic samples. researchgate.net Similar significant deviations were found in the ¹³C-NMR spectra, casting considerable doubt on the correctness of the originally assigned structure. researchgate.net The persistent nature of these spectral differences across various synthetic routes strongly suggested that the structure of the natural product required revision. thieme-connect.compsu.edu

Table 1: Comparison of ¹H-NMR Spectral Data for this compound

Proton Natural (-)-Gusanlung D ncl.res.in (300 MHz, CDCl₃) δ (ppm) Synthetic (-)-Gusanlung D researchgate.net (300 MHz, CDCl₃) δ (ppm) Synthetic (±)-Gusanlung D researchgate.net (500 MHz, CDCl₃) δ (ppm)
H-1 7.25 (d, J=7.5 Hz) 8.12 (dd, J=7.8, 1.2 Hz) 8.13 (dd, J=7.8, 1.3 Hz)
H-4 7.25 (d, J=7.5 Hz) 7.33 (d, J=7.8 Hz) 7.33 (d, J=7.8 Hz)
H-5α 3.20 (m) 3.10-3.17 (m) 3.14 (ddd, J=12.8, 8.8, 4.5 Hz)
H-5β 2.80 (m) 2.80-2.88 (m) 2.84 (ddd, J=12.8, 8.8, 4.5 Hz)
H-6α 4.60 (m) 4.89 (ddd, J=12.8, 4.5, 4.5 Hz) 4.90 (ddd, J=12.8, 4.5, 4.5 Hz)
H-6β 4.05 (m) 4.10-4.17 (m) 4.14 (ddd, J=12.8, 8.8, 4.5 Hz)
H-9 6.62 (s) 6.64 (s) 6.64 (s)
H-12 6.95 (s) 7.14 (s) 7.15 (s)
H-13a 5.10 (s) 5.37 (s) 5.38 (s)
OCH₂O 5.85 (s) 5.91 (d, J=1.2 Hz), 5.89 (d, J=1.2 Hz) 5.91 (d, J=1.2 Hz), 5.90 (d, J=1.2 Hz)

Data compiled from a 2009 study published in Molecules, which highlighted the spectral inconsistencies. researchgate.net

Table 2: Comparison of ¹³C-NMR Spectral Data for this compound

Carbon Natural (-)-Gusanlung D ncl.res.in (75 MHz, CDCl₃) δ (ppm) Synthetic (-)-Gusanlung D researchgate.net (75 MHz, CDCl₃) δ (ppm) Synthetic (±)-Gusanlung D researchgate.net (125 MHz, CDCl₃) δ (ppm)
C-1 128.5 127.9 127.9
C-2 126.5 132.3 132.3
C-3 126.5 128.2 128.2
C-4 128.5 127.0 127.0
C-4a 135.0 134.1 134.1
C-5 29.0 28.7 28.7
C-6 39.5 40.0 40.0
C-8 164.2 163.0 163.0
C-8a 128.5 129.2 129.2
C-9 108.2 108.3 108.3
C-10 145.8 146.4 146.4
C-11 145.0 147.1 147.1
C-12 109.5 109.1 109.1
C-12a 125.0 125.8 125.8
C-13a 53.5 53.6 53.6
C-13b 130.0 129.7 129.7
OCH₂O 100.8 101.1 101.1

Data sourced from a comparative analysis which underscored the structural uncertainty of this compound. researchgate.net

Role of Advanced Spectroscopic Methods in this compound Structural Confirmation and Revisions

The resolution of the structural discrepancies surrounding this compound relied heavily on the application of advanced spectroscopic techniques. researchgate.net Methods such as one- and two-dimensional NMR (1D and 2D NMR), high-resolution mass spectrometry (HRMS), and occasionally single-crystal X-ray analysis are standard for the meticulous characterization of such complex molecules. researchgate.netscielo.br

Biological Activities and Cellular/molecular Mechanisms of Gusanlung D

Investigation of Antineoplastic Activity of Gusanlung D in Cellular Models

Cytotoxic Effects of this compound on Specific Cancer Cell Lines

This compound, a protoberberine alkaloid isolated from Arcangelisia gusanlung, has been investigated for its potential as an anticancer agent. arabjchem.org Research has demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. Specifically, a derivative of Arcangelisia gusanlung, which includes this compound, has shown notable anticancer properties.

One study highlighted the cytotoxic effects of a related compound, Gusanlung E, on the SGC 7901 human gastric adenocarcinoma cell line, reporting a half-maximal inhibitory concentration (IC50) of 85.1 µM. researchgate.net While this finding pertains to a closely related compound, it underscores the potential of Gusanlung-series alkaloids in cancer therapy. The cytotoxic activity of these compounds is often assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. mdpi.commdpi.com

It is important to note that the cytotoxic effects of these compounds can be dose-dependent and specific to the cancer cell type. ms-editions.cl For instance, studies on other natural compounds have shown varying degrees of cytotoxicity against different cancer cell lines such as breast adenocarcinoma (MCF-7), ovarian cancer (OVCAR-3), glioblastoma (U138-MG), and hepatocarcinoma (HepG2). mdpi.com The selectivity of these compounds is a crucial aspect of their therapeutic potential, with ideal candidates exhibiting high toxicity towards cancer cells while having minimal impact on non-cancerous cells. dovepress.com

Table 1: Cytotoxic Activity of Gusanlung-Related Compounds

Compound/Extract Cell Line Key Findings Reference
Gusanlung E SGC 7901 (Gastric Adenocarcinoma) IC50 = 85.1 µM researchgate.net
Arcangelisia flava Methanol Extract MCF-7 (Breast Adenocarcinoma) IC50 = 8-12 µg/ml researchgate.net
Berberine (B55584) MCF-7 (Breast Adenocarcinoma) IC50 = 1-4 µg/ml researchgate.net
Palmatine (B190311) MCF-7 (Breast Adenocarcinoma) IC50 = 1-4 µg/ml researchgate.net
Jatrorrhizine MCF-7 (Breast Adenocarcinoma) IC50 = 1-4 µg/ml researchgate.net

Exploration of Molecular Pathways Implicated in this compound's Antineoplastic Effects

The antineoplastic effects of protoberberine alkaloids like this compound are often attributed to their interaction with various molecular pathways that regulate cell proliferation, apoptosis, and metastasis. While direct studies on this compound are limited, research on related compounds, particularly berberine, provides insights into the potential mechanisms.

One of the key mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells. Berberine has been shown to induce apoptosis in human gastric cancer cells by interacting with nucleic acids, particularly DNA. nih.gov It can also trigger apoptosis through the mitochondria-mediated intrinsic pathway. nih.gov Furthermore, berberine can induce apoptosis in hepatocellular cancer cells via an AMPK-mediated caspase-dependent mitochondrial pathway. nih.gov

Another important pathway is the inhibition of cell cycle progression. For example, berberine has been observed to cause cell cycle arrest in MGC803 gastric cancer cells. nih.gov It can also inhibit the growth of CNE-2 nasopharyngeal carcinoma cells by targeting proteins like cyclin B, cdc25c, and CDK1. nih.gov

The PI3K/AKT/mTOR signaling pathway, which is frequently hyper-activated in many cancers and plays a crucial role in cell proliferation and survival, is another potential target. biorxiv.org Berberine has been shown to inhibit the PI3K signaling pathway, leading to a reduction in the level of IL-8, a cytokine involved in tumor progression. nih.gov

Furthermore, the modulation of the tumor microenvironment and inhibition of metastasis are also critical aspects of anticancer activity. Extracts from Colocasia esculenta, for instance, have demonstrated anti-metastatic efficacy by downregulating the COX-2/PGE pathway and activating the anti-tumor immune response. mdpi.com Berberine has been reported to suppress the invasive properties of nasopharyngeal carcinoma cell lines by inhibiting Ezrin phosphorylation. nih.gov

Exploration of Anti-inflammatory Effects of this compound

The anti-inflammatory properties of compounds isolated from Arcangelisia gusanlung have been documented, suggesting that this compound may also possess such activities. vulcanchem.comacs.org The whole stem of this plant is traditionally used for its anti-inflammatory and antipyretic properties. acs.org

Modulation of Inflammatory Gene Expression by this compound (e.g., inducible Nitric Oxide Synthase, Cyclooxygenase-2)

Protoberberine alkaloids, the class of compounds to which this compound belongs, are known to exert their anti-inflammatory effects by modulating the expression of key inflammatory genes. vulcanchem.com Specifically, they have been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govvulcanchem.com These two enzymes are crucial mediators of the inflammatory response. iNOS is responsible for the production of large amounts of nitric oxide (NO), a pro-inflammatory molecule, while COX-2 is involved in the synthesis of prostaglandins (B1171923) (PGs), another group of inflammatory mediators. d-nb.info

Studies on related compounds have demonstrated that they can inhibit the production of NO and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages by suppressing the expression of iNOS and COX-2 at both the mRNA and protein levels. koreascience.krd-nb.info For instance, berberine has been reported to inhibit COX-2 expression and PGE2 levels. nih.gov Similarly, N-trans-feruloyltyramine, another compound from A. gusanlung, has been found to inhibit LPS-induced NO and PGE2 production in RAW 264.7 macrophages by downregulating COX-2 and iNOS. arabjchem.org

Impact of this compound on Intracellular Signaling Pathways (e.g., NF-κB, AP-1) in Cellular Responses to Inflammatory Stimuli

The regulation of iNOS and COX-2 expression by protoberberine alkaloids is mediated through their impact on intracellular signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways. vulcanchem.com These transcription factors are key regulators of inflammatory gene expression. d-nb.infofrontiersin.org

The NF-κB pathway is a central regulator of the immune and inflammatory response. medchemexpress.comnih.gov In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. frontiersin.org Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including iNOS and COX-2. d-nb.infofrontiersin.org Several protoberberine alkaloids have been shown to inhibit NF-κB activation by preventing the degradation of IκB. arabjchem.orgvulcanchem.com

The AP-1 signaling pathway is another critical regulator of inflammation. biorxiv.org The anti-inflammatory action of some protoberberine alkaloids has been linked to the suppression of AP-1 and the c-Jun N-terminal kinase (JNK) signaling pathway. vulcanchem.com For example, N-trans-feruloyltyramine inhibits the JNK signaling pathway in RAW 264.7 macrophages. arabjchem.org The mitogen-activated protein kinase (MAPK) signaling pathway is also involved in modulating inflammatory responses, and some protoberberine alkaloids have been found to regulate this pathway. arabjchem.orgvulcanchem.com

Assessment of Antimicrobial Properties of this compound

The antimicrobial properties of this compound have been a subject of investigation, although the results have been inconclusive. Synthetic studies of this compound and the related compound Gusanlung A have shown that they were inactive against Staphylococcus aureus ATCC25932, Escherichia coli ATCC10536, and Candida albicans ATCC90028. vulcanchem.comresearchgate.net Another study reported that synthetic (±)-gusanlung D showed no antimicrobial activity against these same microorganisms at a minimum inhibitory concentration (MIC) greater than 256 µg/mL.

These findings suggest that the specific structural features of this compound may not be conducive to broad-spectrum antimicrobial activity. vulcanchem.com However, it is important to note that other compounds from the Arcangelisia genus, such as berberine and palmatine, have demonstrated antimicrobial effects. arabjchem.org For instance, palmatine and fibraurin (B1261896) from Arcangelisia flava have shown antifungal properties against Candida species. dntb.gov.ua This highlights the structural specificity required for antimicrobial action within this class of alkaloids.

Table 2: Antimicrobial Activity of this compound

Microorganism Activity Reference
Staphylococcus aureus ATCC25932 Inactive vulcanchem.comresearchgate.net
Escherichia coli ATCC10536 Inactive vulcanchem.comresearchgate.net
Candida albicans ATCC90028 Inactive vulcanchem.comresearchgate.net

Evaluation of this compound's Activity Spectrum Against Bacterial and Fungal Strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

Research into the antimicrobial properties of this compound has been conducted to evaluate its efficacy against a range of common pathogenic microorganisms. Synthetic preparations of (±)-Gusanlung D have been subjected to antimicrobial screening against representative Gram-positive bacteria, Gram-negative bacteria, and fungal strains.

Specifically, studies have investigated the activity of (±)-Gusanlung D against Staphylococcus aureus ATCC25932, a significant Gram-positive pathogen; Escherichia coli ATCC10536, a widely studied Gram-negative bacterium; and Candida albicans ATCC90028, a common opportunistic fungal pathogen. cdnsciencepub.comnih.gov The findings from these antimicrobial screenings consistently indicate that (±)-Gusanlung D is inactive against these three microbial strains. cdnsciencepub.comnih.govnih.gov

The lack of activity was determined through standardized antimicrobial susceptibility testing methods. In these assays, (±)-Gusanlung D did not inhibit the growth of S. aureus, E. coli, or C. albicans, even at concentrations up to 256 µg/mL. The method of testing often involves broth microdilution or agar (B569324) disk diffusion to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. apec.orgnih.govnih.gov For this compound, the MIC value was established to be greater than 256 µg/mL for the tested strains, signifying a lack of clinically relevant antimicrobial activity.

Table 1: Antimicrobial Activity of (±)-Gusanlung D
MicroorganismStrainTypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusATCC25932Gram-positive bacterium> 256 µg/mL cdnsciencepub.com
Escherichia coliATCC10536Gram-negative bacterium> 256 µg/mL cdnsciencepub.com
Candida albicansATCC90028Fungus (Yeast)> 256 µg/mL cdnsciencepub.com

Comparative Analysis of Antimicrobial Activity of this compound and its Analogs

A comparative analysis of the antimicrobial activity of this compound with its structural analogs reveals significant variations within the protoberberine alkaloid class. This highlights the critical role that specific structural features play in determining the biological activity of these compounds.

(±)-Gusanlung A , a close structural analog of this compound, has also been synthesized and evaluated for its antimicrobial properties. cdnsciencepub.comnih.gov Similar to this compound, (±)-Gusanlung A was found to be inactive against Staphylococcus aureus ATCC25932, Escherichia coli ATCC10536, and Candida albicans ATCC90028. cdnsciencepub.comnih.gov Another related compound, 8-Oxyberberrubine , which was synthesized alongside this compound, also did not show significant activity in these screenings. nih.gov

Other protoberberine alkaloids such as palmatine and coptisine (B600270) have also demonstrated broad-spectrum antimicrobial activity. latamjpharm.org For instance, coptisine has shown inhibitory activity against Salmonella choleraesuis with a MIC of 52.5 μg/mL. tandfonline.com The planar structure and positive charge of these aromatized protoberberine molecules are thought to contribute to their enhanced antibacterial effects. tandfonline.com

Tetrahydropalmatine , a tetrahydroprotoberberine alkaloid, generally shows weaker antimicrobial activity compared to its fully aromatic counterparts like berberine. tandfonline.comnih.gov This suggests that the planarity and aromaticity of the protoberberine core are important for potent antimicrobial action.

Another analog, Gusanlung E , has been reported to exhibit weak cytotoxic activity against the SGC 7901 cancer cell line with an IC50 value of 85.1 µM, but specific data on its antimicrobial activity against bacterial and fungal strains is not extensively documented. arabjchem.orgresearchgate.net

The inactivity of this compound and Gusanlung A, when compared to the potent activity of berberine and other related alkaloids, underscores the high degree of structural specificity required for antimicrobial effects within this chemical class. Factors such as the degree of aromatization of the ring system and the nature and position of substituents on the alkaloid skeleton are critical determinants of biological function.

Table 2: Comparative Antimicrobial Activity of this compound and its Analogs
CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
(±)-Gusanlung DInactive (MIC > 256 µg/mL) cdnsciencepub.comInactive (MIC > 256 µg/mL) cdnsciencepub.comInactive (MIC > 256 µg/mL) cdnsciencepub.com
(±)-Gusanlung AInactive (MIC > 256 µg/mL) cdnsciencepub.comInactive (MIC > 256 µg/mL) cdnsciencepub.comInactive (MIC > 256 µg/mL) cdnsciencepub.com
8-OxyberberrubineInactive nih.govInactive nih.govInactive nih.gov
BerberineActive (MIC: 32-128 µg/mL for MRSA) nih.govWeakly Active nih.govActive nih.gov
CoptisineActive tandfonline.comWeakly Active (MIC > 100 µg/mL) tandfonline.comData not available
TetrahydropalmatineWeakly Active/Inactive tandfonline.comInactive (MIC > 100 µg/mL) tandfonline.comData not available

Structure Activity Relationship Sar Studies and Analog Development of Gusanlung D

Comparative Analysis of Biological Activities Between Gusanlung D and its Synthetic/Natural Analogs

Significant research has been conducted on both the protoberberine alkaloid this compound and the megastigmane glycosides known as gusanlungionosides. The biological activities of these compounds, however, differ markedly, highlighting the critical role of their core scaffolds.

Protoberberine Alkaloids:

The protoberberine alkaloid this compound has been the subject of multiple total synthesis efforts. chemrxiv.org These synthetic campaigns have been crucial, not only for confirming the proposed structure but also for enabling biological evaluation. However, these studies have also revealed significant discrepancies between the spectral data of the natural product and the synthesized compound, leading to uncertainty about the definitive structure of natural (-)-Gusanlung D. chemrxiv.orgunimi.itnih.gov

Evaluation of synthetic (±)-Gusanlung D and its close natural analog, (±)-Gusanlung A, demonstrated a lack of antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with Minimum Inhibitory Concentration (MIC) values greater than 256 µg/mL. chemrxiv.orgnih.gov This is in stark contrast to other well-known protoberberine alkaloids like Berberine (B55584), which exhibits significant antimicrobial and anti-inflammatory properties. nih.gov Another related alkaloid isolated from the same plant, Gusanlung E, showed only weak cytotoxic activity against the SGC 7901 cancer cell line, with an IC50 value of 85.1 µM. researchgate.netnih.gov

CompoundTypeTarget Organism/Cell LineActivityReference
(±)-Gusanlung DSynthetic Protoberberine AlkaloidStaphylococcus aureusInactive (MIC > 256 µg/mL) chemrxiv.orgnih.gov
Escherichia coliInactive (MIC > 256 µg/mL) chemrxiv.orgnih.gov
Candida albicansInactive (MIC > 256 µg/mL) chemrxiv.orgnih.gov
(±)-Gusanlung ASynthetic Protoberberine AlkaloidStaphylococcus aureusInactive (MIC > 256 µg/mL) chemrxiv.orgnih.gov
Escherichia coliInactive (MIC > 256 µg/mL) chemrxiv.orgnih.gov
Candida albicansInactive (MIC > 256 µg/mL) chemrxiv.orgnih.gov
Gusanlung ENatural Protoberberine AlkaloidSGC 7901 Cancer Cell LineWeak Cytotoxicity (IC₅₀ = 85.1 µM) researchgate.netnih.gov
BerberineNatural Protoberberine AlkaloidVarious BacteriaActive nih.gov

Megastigmane Glycosides (Gusanlungionosides):

In contrast to the protoberberine alkaloids, a series of four megastigmane glycosides, named gusanlungionosides A–D, have demonstrated potent biological activity as tyrosinase inhibitors. sigmaaldrich.commdpi.com These compounds were evaluated for their ability to inhibit mushroom tyrosinase activity in vitro. All four gusanlungionosides displayed strong inhibitory effects, with IC50 values ranging from 0.15 to 0.2 mM. sigmaaldrich.com Notably, this activity was stronger than that of the positive control, kojic acid (IC50 = 0.37 mM). sigmaaldrich.com Ten other known compounds isolated alongside the gusanlungionosides were found to be inactive, underscoring the specific structural requirements for tyrosinase inhibition within this class of molecules. sigmaaldrich.com

CompoundTypeBiological TargetInhibitory Activity (IC₅₀)Reference
Gusanlungionoside ANatural Megastigmane GlycosideMushroom Tyrosinase0.15 mM sigmaaldrich.com
Gusanlungionoside BNatural Megastigmane GlycosideMushroom Tyrosinase0.16 mM sigmaaldrich.com
Gusanlungionoside CNatural Megastigmane GlycosideMushroom Tyrosinase0.2 mM sigmaaldrich.com
Gusanlungionoside DNatural Megastigmane GlycosideMushroom Tyrosinase0.19 mM sigmaaldrich.com
Kojic Acid (Control)-Mushroom Tyrosinase0.37 mM sigmaaldrich.com

Influence of Specific Structural Modifications on the Biological Activity Profile of this compound Derivatives

The structure-activity relationship for the protoberberine alkaloid this compound is primarily defined by a lack of activity in the contexts tested, which itself provides valuable insight when compared to active analogs like Berberine.

The core of a protoberberine alkaloid is a tetracyclic skeleton. nih.gov The biological activity of this class is highly dependent on the substitution patterns on these rings. This compound is characterized as an 8-oxotetrahydroprotoberberine with an unoxygenated D-ring. chemrxiv.org The inactivity of synthetic this compound and Gusanlung A in antimicrobial assays suggests that their specific substitution and oxidation patterns are not conducive to this type of biological activity. chemrxiv.orgnih.gov Berberine, for instance, possesses a different oxygenation pattern and exists as a quaternary ammonium (B1175870) salt, features that are believed to be important for its antimicrobial action. The absence of these features in this compound likely contributes to its lack of activity.

The ongoing uncertainty regarding the precise structure of natural (-)-Gusanlung D further complicates a definitive SAR analysis. chemrxiv.orgnih.gov Discrepancies in the 13C-NMR spectra between the natural and synthetic versions suggest potential differences in oxygenation patterns or stereochemistry. unimi.it Should the natural product possess a different structure, the current SAR understanding, based on the synthetic compound, would need to be revised.

For the gusanlungionosides, the active compounds (A-D) share a common megastigmane aglycone with a disaccharide moiety attached at C-9. sigmaaldrich.com The inactivity of other related compounds isolated from the same source implies that both the aglycone structure and the specific nature and linkage of the sugar units are crucial for potent tyrosinase inhibition. sigmaaldrich.com

Advanced Analytical Methodologies in Gusanlung D Research

Spectroscopic Techniques for Structural Characterization and Validation of Gusanlung D

Spectroscopic techniques are instrumental in elucidating the molecular structure of this compound. These methods provide detailed information about the compound's carbon skeleton, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the complete chemical structure.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. researchgate.netmdpi.com There have been noted discrepancies in the reported ¹H and ¹³C NMR spectral data between the natural isolate of (-)-Gusanlung D and its synthetic counterparts, raising questions about the originally proposed structure. researchgate.netnih.gov

2D NMR:

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically on adjacent carbon atoms. This helps in establishing the spin systems within the molecule. acs.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C NMR data. mdpi.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY spectrum reveals through-space interactions between protons that are in close proximity, which is vital for determining the relative stereochemistry of the molecule. mdpi.comresearchgate.net

The comprehensive analysis of these NMR data allows for the unambiguous assignment of all proton and carbon signals and the determination of the planar structure and relative configuration of this compound. acs.orgacs.org

Table 1: Comparison of ¹³C-NMR Spectral Data for Natural and Synthetic this compound

Position Natural (-)-Gusanlung D (CDCl₃) researchgate.net Synthetic (±)-Gusanlung D (CDCl₃) researchgate.net
6 42.0 38.8
8 162.0 164.6
8a 117.3 137.3
9 128.7 128.6
10 127.9 127.4
11 127.1 131.9
12 126.8 126.9
12a 124.6 129.1

This table illustrates the significant differences in chemical shifts observed between the natural and synthetic versions of this compound, as reported in scientific literature. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov In the context of this compound research, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is particularly valuable. acs.org HR-ESI-MS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition and molecular formula of this compound. mdpi.com This information is crucial for confirming the identity of the compound and is often one of the first pieces of data obtained during its characterization. phcogj.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. sci-hub.selibretexts.org The UV-Vis spectrum of this compound provides information about the presence of chromophores, which are parts of the molecule that absorb light. rsc.org The wavelength of maximum absorbance (λmax) can give clues about the electronic structure of the molecule, such as the presence of conjugated systems. acs.org For this compound and its related compounds, UV spectra have been recorded and show similar profiles among the gusanlungionoside family. acs.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. pg.edu.pl The technique measures the absorption of infrared radiation, which causes vibrations of the molecular bonds. nist.gov The IR spectrum of this compound reveals characteristic absorption bands corresponding to specific functional groups, such as hydroxyl (-OH) groups and carbonyl (C=O) groups. acs.orgmdpi.com This information complements the data obtained from NMR and MS to confirm the structural features of the compound.

Table 2: List of Compounds Mentioned

Compound Name
This compound (gusanlungionoside D)
Gusanlung A
8-Oxyberberrubine
Gusanlungionoside A
Gusanlungionoside B
Gusanlungionoside C
Gusanlung E
Berberine (B55584)
Thalifendine
Palmatine (B190311)
Stephabine
8-Oxyberbeine
Tetrahydropalmatine
8-Oxotetrahydroplamatine
Gusanlung B
Gusanlung C
Jatrorrhizine
8,13-Dioxo-14-hydroxycanadine
8,13-Dioxo-14-methoxycanadine
Corydaline

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination of this compound

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to investigate the stereochemical features of chiral molecules. This method measures the differential absorption of left and right circularly polarized light by a chromophore in a chiral environment. The resulting CD spectrum provides crucial information about the absolute configuration of stereocenters within the molecule. For enantiomers, the CD spectra are mirror images, exhibiting Cotton effects of opposite signs. gaussian.comnih.gov This principle is fundamental in assigning the absolute stereochemistry of natural products like this compound.

In the structural elucidation of this compound, CD spectroscopy played a pivotal role in assigning the absolute configuration at the C-6 stereocenter. acs.org this compound, isolated as an amorphous powder, was identified as a megastigmane glycoside. acs.orgacs.org While NMR spectroscopy and other analytical methods helped determine its planar structure and the relative configuration of some of its chiral centers, the absolute configuration required the application of CD spectroscopy. acs.org

The analysis of the CD spectrum of this compound was based on comparing its Cotton effect to that of known, structurally similar compounds. Research has established empirical rules that correlate the sign of the Cotton effect around specific wavelengths to the absolute configuration of certain chromophore-bearing stereocenters in megastigmane derivatives.

Specifically, the CD spectrum of this compound exhibited a significant positive Cotton effect at 210 nm, with a molar circular dichroism (Δε) value of +25.9 mdeg. acs.org This finding was crucial for the assignment of its stereochemistry. The observed positive Cotton effect was analogous to that of byzantionoside B, a related compound with a known 6R configuration. acs.org Based on this comparison, the absolute configuration at the C-6 position of this compound was confidently assigned as R. acs.org This assignment was further supported by the analysis of its stereoisomer, Gusanlungionoside C, which displayed a negative Cotton effect at the same wavelength, indicating a 6S configuration. acs.org

The determination of the absolute configuration is a critical step in the complete structural characterization of a natural product, as the biological activity of stereoisomers can differ significantly. The use of CD spectroscopy provided a non-invasive and reliable method for establishing the three-dimensional structure of this compound.

Data Table: Circular Dichroism Data for the Determination of this compound's Absolute Configuration

CompoundKey Chromophore TransitionWavelength (λmax)Cotton Effect (Δε, mdeg)Inferred Absolute Configuration at C-6Reference Compound
This compound (4) π→π210 nm+25.9RByzantionoside B (6R)
Gusanlungionoside C (3)π→π210 nm-15.6S-

Future Research Directions and Potential Applications of Gusanlung D in Chemical Biology

Definitive Structural Reassignment of Natural Gusanlung D through Advanced Analytical and Synthetic Approaches

A significant body of research has highlighted a critical discrepancy regarding the structure of this compound. The initially proposed structure for the natural isolate has been challenged by multiple independent total synthesis efforts.

The first synthesis of the proposed structure of (±)-gusanlung D was reported by Kessar et al. in 1992. However, a comparison of the reported ¹H-NMR data for the synthetic compound revealed notable differences from that of the natural (-)-gusanlung D. cdnsciencepub.com Subsequent syntheses further solidified this uncertainty. In 2003, another synthesis of (±)-gusanlung D yielded a product whose ¹³C-NMR spectral data also differed significantly from the natural isolate. nih.gov A year later, an asymmetric synthesis of (-)-gusanlung D was achieved, but comparison of both ¹H and ¹³C-NMR data again showed inconsistencies with the natural product. nih.gov

A 2009 study by Nimgirawath et al. synthesized (±)-gusanlung D via radical cyclization of 2-(2'-iodobenzoyl)-1-methylene-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline. nih.gov The spectral data of their synthetic compound was in good agreement with the previously synthesized versions but, crucially, differed significantly from the data reported for the natural (-)-gusanlung D. cdnsciencepub.comnih.gov This consistent mismatch across multiple synthetic routes strongly indicates that the structure assigned to the natural product is incorrect and remains uncertain. cdnsciencepub.com

Future research must prioritize the re-isolation of this compound from its natural source. Advanced analytical techniques, such as 2D NMR spectroscopy (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and single-crystal X-ray crystallography, should be employed to unambiguously determine its true molecular architecture. Total synthesis can then be used as the ultimate proof of structure, where the spectral data of a newly proposed, synthesized structure must be identical to that of the re-characterized natural product. mdpi.com

Table 1: Comparison of Reported Spectral Data for this compound

Source Compound NMR Data Comparison Conclusion
Natural Isolate cdnsciencepub.com (-)-Gusanlung D Baseline data for natural product Structure initially proposed
Kessar et al. (1992) cdnsciencepub.com (±)-Gusanlung D Significant differences in ¹H-NMR vs. natural Structure questioned
Reimann et al. (2003) nih.gov (±)-Gusanlung D Significant differences in ¹³C-NMR vs. natural Structure further questioned
Chrzanowska et al. (2004) nih.gov (-)-Gusanlung D Significant differences in ¹H & ¹³C-NMR vs. natural Proposed structure likely incorrect
Nimgirawath et al. (2009) nih.gov (±)-Gusanlung D Agrees with previous syntheses, differs from natural Confirms structural discrepancy

Elucidation of Comprehensive Molecular Mechanisms Underlying Observed Biological Activities of this compound

To date, the biological activity profile of this compound remains largely unexplored, a direct consequence of the structural uncertainty. The limited research that has been conducted on the synthetically produced version of the proposed structure has not shown significant biological activity. Specifically, synthetic (±)-gusanlung D was found to be inactive against the bacteria Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. nih.gov

There are no published studies reporting any other biological activities or investigating the molecular mechanisms of action for either natural or synthetic this compound. Future research is entirely dependent on the structural revision discussed in the previous section. Once the correct structure of natural this compound is confirmed and a reliable synthetic route is established, comprehensive biological screening will be necessary. This should include a broad panel of assays, such as:

Antimicrobial assays: Against a wider range of bacterial and fungal pathogens, including drug-resistant strains.

Anticancer assays: Screening against a panel of human cancer cell lines to determine cytotoxicity and anti-proliferative effects.

Enzyme inhibition assays: Targeting enzymes relevant to human diseases.

Should any significant activity be observed, subsequent studies must focus on elucidating the underlying molecular mechanisms. This could involve identifying protein targets, investigating effects on signaling pathways, and studying impacts on gene expression.

Exploration of Biosynthetic Enzyme Engineering for Enhanced Production or Modification of this compound

While the specific biosynthetic pathway for this compound has not been elucidated, its classification as a protoberberine alkaloid allows for informed speculation based on the well-established general pathway for this class of compounds. Protoberberine alkaloids are derived from two molecules of L-tyrosine, proceeding through key intermediates such as (S)-reticuline and (S)-scoulerine. cdnsciencepub.comoup.com The formation of the characteristic tetracyclic core is catalyzed by the berberine (B55584) bridge enzyme (BBE), a flavin-containing oxidase. acs.org

Table 2: Key Enzyme Classes in Protoberberine Biosynthesis

Enzyme Class Function in Pathway Potential Engineering Goal
Berberine Bridge Enzyme (BBE) Forms the protoberberine core from (S)-reticuline. acs.org Modify substrate specificity to accept different precursors, leading to novel alkaloid backbones.
(S)-scoulerine 9-O-methyltransferase (SOMT) Adds a methyl group to (S)-scoulerine. oup.com Alter regioselectivity to methylate different hydroxyl groups, creating diverse analogs.
Cytochrome P450-dependent enzymes (e.g., CYP719A family) Catalyze methylenedioxy bridge formation and other oxidative reactions. oup.com Engineer to produce different substitution patterns on the aromatic rings.
Tetrahydroprotoberberine oxidases Catalyze the final oxidation steps. oup.com Modulate activity to control the oxidation state of the final product.

Future research into the biosynthesis of this compound would first require identifying the specific enzymes from Acangelisia gusanlung involved in its production. Once these genes are identified and cloned, enzyme engineering strategies could be explored. acs.org For example, directed evolution or site-directed mutagenesis of the specific BBE or methyltransferases in the this compound pathway could be used to:

Enhance Production: Improve the catalytic efficiency of rate-limiting enzymes to increase the yield of this compound in a heterologous expression system (e.g., yeast or E. coli).

Generate Novel Analogs: Modify the substrate specificity of the enzymes to accept non-native precursors, leading to the creation of a library of novel this compound analogs with potentially improved biological activities.

This approach offers a powerful avenue for generating structural diversity that is difficult to achieve through traditional chemical synthesis.

Development of this compound and its Analogs as Chemical Probes for Specific Molecular Targets

There is currently no published research describing the development or use of this compound or its analogs as chemical probes.

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular or in vivo context. The development of this compound as a chemical probe would be a long-term goal, contingent on several preceding discoveries. First, the definitive structure of this compound must be established. Second, it must be shown to possess a potent and selective biological activity against a specific molecular target.

Should such a target be identified, this compound could serve as a scaffold for the design of chemical probes. This would involve structure-activity relationship (SAR) studies to understand which parts of the molecule are essential for target binding. Synthetic chemistry would then be used to append a reporter tag (e.g., a fluorophore or biotin) or a reactive group (for photo-affinity labeling) to a non-essential position on the molecule. The resulting chemical probe could be used to visualize the target protein in cells, identify its binding partners, and further investigate its biological role.

Application of this compound in In Vitro Model Systems for Cellular Pathway Perturbation Studies

There are no published studies on the application of this compound in any in vitro model systems for the purpose of studying cellular pathway perturbation.

Cellular pathway perturbation studies involve using external agents, such as small molecules, to intentionally disrupt or modulate specific signaling pathways to understand their function and connectivity. This is a powerful technique in systems biology and drug discovery.

The use of this compound in such studies would first require the identification of a consistent and measurable cellular effect. Once the correct structure is known and a biological activity is confirmed (e.g., induction of apoptosis, cell cycle arrest, or inhibition of a specific signaling cascade), this compound could be applied to relevant in vitro models (e.g., cancer cell lines, primary cells). By observing the downstream molecular consequences of treating these cells with this compound—using techniques like transcriptomics, proteomics, and phosphoproteomics—researchers could map the pathways that are perturbed by the compound. This would provide valuable insights into its mechanism of action and could reveal new nodes for therapeutic intervention.

Q & A

Q. What are the standard methods for structural elucidation of Gusanlung D, and how do synthetic samples compare to natural isolates?

  • Methodological Answer : Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray crystallography. Synthetic this compound should be compared to natural isolates using spectral data (e.g., Table 2 in ). For reproducibility, ensure purity via high-performance liquid chromatography (HPLC) and report solvent systems and instrument parameters (e.g., NMR frequency) . Discrepancies in chemical shifts between synthetic and natural samples may indicate stereochemical variations or impurities, requiring cross-validation with independent syntheses .

Q. How should researchers design experiments to validate the biological activity of this compound?

  • Methodological Answer : Use dose-response assays (e.g., IC₅₀ measurements) with positive and negative controls. Employ cell lines or in vivo models relevant to the compound’s reported bioactivity (e.g., antimicrobial or anticancer properties). Replicate experiments across three independent trials to assess statistical significance (p < 0.05) and report confidence intervals. Include raw data in supplementary materials for transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between synthetic this compound and its natural counterpart?

  • Methodological Answer : Cross-validate findings using multiple techniques:

Isotopic labeling to trace carbon frameworks.

Circular dichroism (CD) to confirm stereochemistry.

Independent synthesis via alternative routes (e.g., asymmetric catalysis ) to rule out pathway-specific artifacts.

  • For example, Table 2 in highlights discrepancies in ¹³C-NMR shifts between synthetic and natural samples, suggesting the need for crystallographic validation or computational modeling (e.g., density functional theory (DFT)) to assess conformational stability .

Q. What strategies optimize the enantioselective synthesis of this compound and its analogs?

  • Methodological Answer :

Catalyst screening : Test chiral Lewis acids or organocatalysts to enhance stereocontrol.

Reaction condition tuning : Vary temperature, solvent polarity, and light exposure (if photochemical steps are involved) .

Computational modeling : Use DFT calculations to predict transition states and identify energy barriers.

  • For example, describes a light-mediated C1-C8 bond activation strategy for synthesizing berberine analogs, which could be adapted for this compound .

Q. How can researchers address reproducibility challenges in this compound synthesis?

  • Methodological Answer :

Detailed protocols : Document catalyst loadings, reaction times, and purification steps (e.g., column chromatography gradients).

Batch-to-batch analysis : Compare NMR and mass spectrometry (MS) data across multiple synthetic runs.

Open data practices : Share spectra and crystallographic files in public repositories (e.g., Cambridge Structural Database) .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing bioactivity data from this compound studies?

  • Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U test) for non-normal distributions. For dose-response curves, apply nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism). Report effect sizes and power analysis to justify sample sizes .

Q. How should conflicting biological activity results between in vitro and in vivo studies be addressed?

  • Methodological Answer :

Pharmacokinetic profiling : Assess compound stability, metabolism, and bioavailability.

Target engagement assays : Use techniques like thermal shift assays to confirm binding.

Model relevance : Validate in vivo models for physiological relevance to the disease pathway .

Ethical and Reporting Standards

Q. What criteria define rigorous reporting of this compound research in peer-reviewed journals?

  • Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
  • Include experimental details for replication (e.g., solvent ratios, catalyst sources).
  • Deposit spectral data in supplementary materials.
  • Cite primary literature for known compounds and provide full characterization for new derivatives .

Q. How can researchers ensure ethical data presentation when publishing contradictory findings?

  • Methodological Answer : Disclose limitations (e.g., sample purity, assay interference) in the discussion section. Use neutral language to describe discrepancies and propose follow-up studies. Avoid selective data omission; publish negative results in repositories like Zenodo .

Tables for Reference

Table 1 : Key Techniques for this compound Characterization

TechniqueApplicationExample in this compound Research
¹³C-NMRCarbon framework analysisComparison of synthetic vs. natural
X-ray diffractionStereochemical confirmationResolving C8 configuration
HPLC-MSPurity assessmentBatch consistency validation

Table 2 : Common Pitfalls and Solutions in this compound Synthesis

PitfallSolution
Low enantiomeric excessOptimize chiral catalyst loading
Spectral data mismatchCross-validate with independent labs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.